HIV-1 inhibitor-23

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HIV-1 inhibitor-23 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the HIV-1 replication cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-23 involves several steps, starting with the preparation of the core scaffold. The core scaffold is typically synthesized using a palladium-catalyzed cross-coupling reaction, followed by various functional group modifications . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.

Industrial Production Methods

For industrial production, the synthesis of this compound is scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and yields higher purity products. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

HIV-1 inhibitor-23 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous solution or amine in an organic solvent.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used to study the structure-activity relationship and optimize the compound’s efficacy .

Applications De Recherche Scientifique

HIV-1 inhibitor-23 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of integrase enzymes and develop new inhibitors.

Biology: Employed in cell culture studies to understand the mechanism of HIV-1 replication and integration.

Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infection. Clinical trials are conducted to evaluate its efficacy and safety in humans.

Industry: Utilized in the development of diagnostic assays and screening tools for HIV-1 inhibitors

Mécanisme D'action

HIV-1 inhibitor-23 exerts its effects by binding to the integrase enzyme of HIV-1. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The compound specifically targets the active site of the integrase enzyme, blocking its catalytic activity. This inhibition disrupts the formation of the preintegration complex, thereby preventing the establishment of a permanent infection .

Comparaison Avec Des Composés Similaires

Similar Compounds

Raltegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1.

Elvitegravir: Another integrase inhibitor with a similar mechanism of action.

Dolutegravir: A potent integrase inhibitor with a high barrier to resistance.

Bictegravir: A newer integrase inhibitor with improved pharmacokinetic properties

Uniqueness of HIV-1 Inhibitor-23

This compound is unique due to its novel chemical scaffold, which allows for greater flexibility in chemical modifications. This flexibility enables the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, this compound has shown efficacy against integrase enzyme variants that are resistant to other inhibitors, making it a promising candidate for overcoming drug resistance in HIV-1 therapy .

Activité Biologique

HIV-1 inhibitor-23 (HIV-1I-23) is a compound that has garnered attention in recent research due to its potential as an antiviral agent against HIV-1, the virus responsible for AIDS. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of HIV-1I-23, including its mechanisms of action, efficacy, and comparative performance against other inhibitors.

HIV-1I-23 operates primarily by inhibiting the activity of the HIV-1 protease, an enzyme crucial for the maturation and replication of the virus. The protease cleaves viral polyproteins into functional proteins necessary for viral assembly and replication. By blocking this enzymatic activity, HIV-1I-23 effectively reduces viral load in infected cells.

Key Features of HIV-1I-23

- Target Enzyme : HIV-1 Protease

- Inhibition Type : Competitive inhibition

- Binding Affinity : High affinity for the active site of the protease, demonstrated through molecular docking studies.

Efficacy and Potency

Research indicates that HIV-1I-23 exhibits significant antiviral activity with low IC50 values, suggesting high potency. The compound has shown effectiveness against both wild-type and drug-resistant strains of HIV-1.

Comparative Potency

| Compound | IC50 (pM) | Activity Against DRV-resistant Strains |

|---|---|---|

| HIV-1I-23 | 5.9 | Yes |

| Darunavir (DRV) | 200 | No |

| Inhibitor 15f | 2.4 | Yes |

The data demonstrates that while traditional treatments like Darunavir show reduced efficacy against resistant strains, HIV-1I-23 maintains its antiviral activity, making it a promising candidate for further development in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of HIV-1I-23 in vitro and in vivo:

-

In Vitro Studies :

- A study demonstrated that HIV-1I-23 maintained potent activity against DRV-resistant variants in single-round infection assays. The compound's EC50 values remained significantly lower than those observed for Darunavir, indicating its potential utility in treatment regimens for patients with resistant strains .

- Molecular Modeling :

- Resistance Profiles :

Propriétés

Formule moléculaire |

C30H26N6O4S |

|---|---|

Poids moléculaire |

566.6 g/mol |

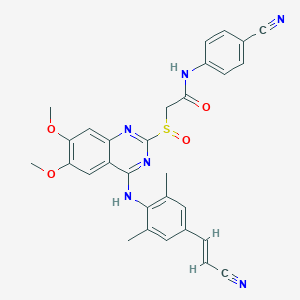

Nom IUPAC |

2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfinyl-N-(4-cyanophenyl)acetamide |

InChI |

InChI=1S/C30H26N6O4S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(39-3)26(40-4)15-24(23)34-30(36-29)41(38)17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+ |

Clé InChI |

BXNBZWBCCYYYDM-AATRIKPKSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)S(=O)CC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |

SMILES canonique |

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)S(=O)CC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.